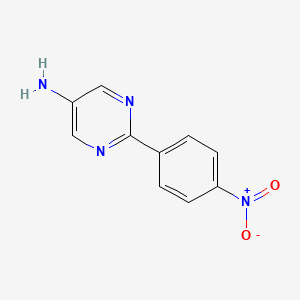

5-Amino-2-(4-nitrophenyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

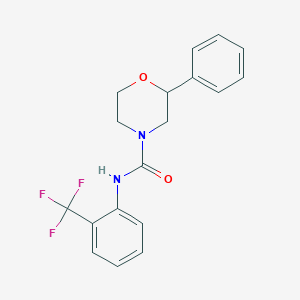

5-Amino-2-(4-nitrophenyl)pyrimidine is a chemical compound with the molecular formula C10H8N4O2 and a molecular weight of 216.2 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of pyrimidines, including 5-Amino-2-(4-nitrophenyl)pyrimidine, often involves multi-step reactions . For instance, one method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization .Molecular Structure Analysis

The molecular structure of 5-Amino-2-(4-nitrophenyl)pyrimidine is characterized by a pyrimidine ring, which is a heterocyclic aromatic compound that contains two nitrogen atoms . The compound also contains an amino group and a nitrophenyl group .Chemical Reactions Analysis

Pyrimidines, including 5-Amino-2-(4-nitrophenyl)pyrimidine, can undergo a variety of chemical reactions. For example, they can participate in reactions with carboxylic acid chlorides under reflux in xylene followed by addition of a base .Wissenschaftliche Forschungsanwendungen

Bicyclic Systems

“5-Amino-2-(4-nitrophenyl)pyrimidine” is a type of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs, which are types of bicyclic [6 + 6] systems . These compounds have been applied on a large scale in the medical and pharmaceutical fields .

Anti-Inflammatory Activities

Pyrimidines, including “5-Amino-2-(4-nitrophenyl)pyrimidine”, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Chemotherapeutic Applications

Monastrol, a potentially important chemotherapeutic for cancer, acts as an inhibitor of mitotic kinesin . “5-Amino-2-(4-nitrophenyl)pyrimidine” could potentially be used in the synthesis of such compounds.

Structure-Activity Relationships (SARs)

The structure-activity relationships (SARs) of pyrimidine derivatives have been discussed in detail . Detailed SAR analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Biological Significance

The biological significance of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs, including “5-Amino-2-(4-nitrophenyl)pyrimidine”, has been studied extensively . These compounds have been applied on a large scale in the medical and pharmaceutical fields .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)pyrimidin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c11-8-5-12-10(13-6-8)7-1-3-9(4-2-7)14(15)16/h1-6H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTVKHVDHBHZLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(4-nitrophenyl)pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2765204.png)

![Ethyl 2-[2-(3-phenylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2765212.png)

![N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2765220.png)

![(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine hydrochloride](/img/no-structure.png)

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2765226.png)

![2-Benzyl-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carbonitrile](/img/structure/B2765227.png)